Ethane-1,1,2,2-d4
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-d4 can be synthesized through the catalytic deuteration of ethylene. The process involves the use of a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4 + 2\text{D}_2 \rightarrow \text{C}_2\text{D}_4 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the same catalytic deuteration process but is carried out in larger reactors with continuous flow systems to ensure high yield and purity. The deuterium gas used in the process is typically sourced from heavy water (D2O) through electrolysis .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,1,2,2-d4 undergoes various types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form deuterated acetic acid (CD3COOD).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions, where this compound reacts with halogens (e.g., chlorine or bromine) to form deuterated haloethanes, are also notable.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products:
Oxidation: Deuterated acetic acid (CD3COOD).
Reduction: Deuterated ethane (C2D6).
Substitution: Deuterated haloethanes (e.g., CD3CD2Cl, CD3CD2Br).
Scientific Research Applications
Ethane-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of ethane and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of ethane in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ethane-based drugs.
Industry: Applied in the development of new materials and catalysts, particularly in the field of polymer science
Mechanism of Action
The mechanism of action of ethane-1,1,2,2-d4 is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of the compound through various chemical and biological pathways. This isotopic substitution does not significantly alter the chemical properties of ethane but provides a distinct mass difference that can be detected using spectroscopic techniques .
Comparison with Similar Compounds
Ethane-1,2-diol (ethylene glycol): Used in antifreeze and as a precursor to polymers.
1,2-Dichloroethane: Used as a solvent and in the production of vinyl chloride.
Ethane-1,2-dibromo: Used in organic synthesis and as a flame retardant.
Uniqueness: Ethane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable for isotopic studies. Unlike its non-deuterated counterparts, this compound provides a means to investigate reaction mechanisms and pathways with greater precision and accuracy .
Properties
IUPAC Name |
1,1,2,2-tetradeuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570420 | |
Record name | (~2~H_4_)Ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3681-29-6 | |
Record name | (~2~H_4_)Ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3681-29-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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